4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide
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Overview
Description
4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzamide core substituted with chloro, difluoromethanesulfonyl, and piperidine-1-sulfonyl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-chlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Difluoromethanesulfonyl Group: The difluoromethanesulfonyl group is introduced via a sulfonylation reaction using difluoromethanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperidine-1-sulfonyl Group: The final step involves the attachment of the piperidine-1-sulfonyl group through a nucleophilic substitution reaction using piperidine and a suitable sulfonylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone or sulfoxide derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
4-chloro-N-(3-difluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
4-chloro-N-(3-trifluoromethanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide: Similar structure but with a trifluoromethanesulfonyl group instead of a difluoromethanesulfonyl group.
4-chloro-N-(3-methanesulfonylphenyl)-3-(piperidine-1-sulfonyl)benzamide: Similar structure but with a methanesulfonyl group instead of a difluoromethanesulfonyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-[3-(difluoromethylsulfonyl)phenyl]-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF2N2O5S2/c20-16-8-7-13(11-17(16)31(28,29)24-9-2-1-3-10-24)18(25)23-14-5-4-6-15(12-14)30(26,27)19(21)22/h4-8,11-12,19H,1-3,9-10H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETOHMJHAWUAGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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